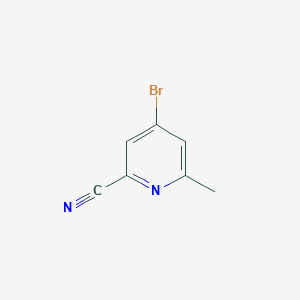

4-Bromo-6-methylpyridine-2-carbonitrile

CAS No.: 886372-53-8

Cat. No.: VC3378130

Molecular Formula: C7H5BrN2

Molecular Weight: 197.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886372-53-8 |

|---|---|

| Molecular Formula | C7H5BrN2 |

| Molecular Weight | 197.03 g/mol |

| IUPAC Name | 4-bromo-6-methylpyridine-2-carbonitrile |

| Standard InChI | InChI=1S/C7H5BrN2/c1-5-2-6(8)3-7(4-9)10-5/h2-3H,1H3 |

| Standard InChI Key | FCVFYONLGQTBRO-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=N1)C#N)Br |

| Canonical SMILES | CC1=CC(=CC(=N1)C#N)Br |

Introduction

Chemical Structure and Properties

Molecular Structure

4-Bromo-6-methylpyridine-2-carbonitrile consists of a pyridine ring substituted with three functional groups positioned at specific locations. The pyridine ring itself is a six-membered heterocyclic aromatic compound containing one nitrogen atom. The presence of the electron-withdrawing nitrile group at position 2 and the bromine atom at position 4 significantly influences the electronic distribution within the molecule, creating regions of electrophilicity that can be exploited in various chemical transformations. The methyl group at position 6 provides steric effects that can influence reactivity and molecular recognition.

Physical Properties

While specific experimental data for 4-Bromo-6-methylpyridine-2-carbonitrile is limited, its physical properties can be estimated based on structurally similar compounds. It likely appears as a crystalline solid at room temperature, with a molecular weight of approximately 211.04 g/mol (C7H5BrN2). The compound would exhibit moderate solubility in organic solvents such as dichloromethane, chloroform, and acetonitrile, while being less soluble in water. Its Log P value would likely fall between 2.0 and 3.0, indicating moderate lipophilicity that would influence its biological membrane permeability.

Chemical Properties

The chemical properties of 4-Bromo-6-methylpyridine-2-carbonitrile are largely determined by its functional groups. The nitrile group is highly polar and can participate in hydrogen bonding as an acceptor. The bromine atom serves as a leaving group in nucleophilic aromatic substitution reactions and can participate in metal-catalyzed coupling reactions. The methyl group can undergo oxidation reactions and provides a handle for further functionalization through radical reactions. The pyridine nitrogen is weakly basic and can act as a hydrogen bond acceptor or coordinate with metals.

Synthesis Methods

Synthetic Routes

Several synthetic pathways can be envisioned for the preparation of 4-Bromo-6-methylpyridine-2-carbonitrile. One potential approach involves the bromination of 6-methylpyridine-2-carbonitrile at the 4-position using a suitable brominating agent. This selective bromination could be achieved by exploiting the directing effects of the existing functional groups. Another approach might involve the cyanation of 4-bromo-6-methylpyridine-2-carboxylic acid through conversion to the acid chloride followed by treatment with ammonia and subsequent dehydration.

Reaction Conditions

The bromination of 6-methylpyridine-2-carbonitrile would typically require mild conditions to achieve selectivity. A suitable approach might involve the use of N-bromosuccinimide (NBS) in the presence of a catalytic amount of acid in a solvent like acetonitrile or dichloromethane. The reaction would likely be conducted at moderate temperatures (20-50°C) to optimize selectivity and yield. For the cyanation route, the acid chloride formation might utilize thionyl chloride or oxalyl chloride, followed by reaction with ammonia at low temperatures, and finally dehydration using a reagent such as phosphorus oxychloride.

Industrial Production Methods

On an industrial scale, continuous flow processes might be employed for the synthesis of 4-Bromo-6-methylpyridine-2-carbonitrile to enhance efficiency and safety, particularly when handling reactive intermediates. Such processes would typically involve optimized reaction parameters, including controlled addition rates, precise temperature control, and efficient mixing systems. Purification methods would likely include recrystallization from suitable solvent systems or column chromatography for smaller-scale production.

Chemical Reactivity

Substitution Reactions

4-Bromo-6-methylpyridine-2-carbonitrile can undergo various substitution reactions, particularly at the bromine position. The bromine atom serves as an excellent leaving group in nucleophilic aromatic substitution reactions, especially when facilitated by the electron-withdrawing effect of the nitrile group. Nucleophiles such as amines, alkoxides, and thiolates could potentially replace the bromine atom under appropriate conditions, leading to a diverse array of derivatives.

Coupling Reactions

One of the most valuable aspects of 4-Bromo-6-methylpyridine-2-carbonitrile is its potential utility in metal-catalyzed coupling reactions. The compound could serve as an electrophilic partner in Suzuki-Miyaura coupling reactions with boronic acids or esters, Sonogashira coupling with terminal alkynes, and Buchwald-Hartwig amination with amines. These transformations would allow for the construction of more complex molecules bearing the pyridine-2-carbonitrile core.

Oxidation and Reduction

The functional groups in 4-Bromo-6-methylpyridine-2-carbonitrile offer multiple opportunities for oxidation and reduction reactions. The methyl group could be oxidized to an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The nitrile group could be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogenated to form an aldehyde using DIBAL-H. The pyridine ring itself could be reduced to the corresponding piperidine under catalytic hydrogenation conditions.

Applications

Pharmaceutical Applications

The structural features of 4-Bromo-6-methylpyridine-2-carbonitrile make it a potentially valuable building block in pharmaceutical research. Compounds containing the pyridine-2-carbonitrile scaffold have been explored for various therapeutic applications, including as enzyme inhibitors, receptor modulators, and antimicrobial agents. The presence of the bromine atom provides a handle for further diversification through coupling reactions, allowing for the generation of libraries of compounds for biological screening.

Research Applications

In research settings, 4-Bromo-6-methylpyridine-2-carbonitrile could serve as a valuable intermediate for the synthesis of more complex heterocyclic systems. Its reactive functional groups allow for selective transformations and the construction of molecules with defined three-dimensional architectures. Additionally, the compound could be utilized in studies exploring structure-activity relationships of pyridine-based bioactive molecules.

Industrial Applications

Beyond pharmaceutical applications, 4-Bromo-6-methylpyridine-2-carbonitrile might find utility in materials science, particularly in the development of functional materials with electronic or optical properties. The pyridine nitrogen and nitrile group could coordinate with metals, potentially leading to applications in catalysis or as ligands in metal complexes with interesting properties.

Biological Activity

Structure-Activity Relationships

Understanding the structure-activity relationships of 4-Bromo-6-methylpyridine-2-carbonitrile and related compounds is crucial for optimizing biological activity. The position of substituents on the pyridine ring can significantly influence activity, with the 2,4,6-substitution pattern potentially offering a favorable arrangement for interaction with specific targets. Modifications to the nitrile group, replacement of the bromine with other halogens, or alteration of the methyl group could lead to derivatives with enhanced or altered biological profiles.

Comparative Analysis with Similar Compounds

Comparison with Other Halogenated Pyridines

Table 1 presents a comparative analysis of 4-Bromo-6-methylpyridine-2-carbonitrile with structurally related halogenated pyridines.

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |

|---|---|---|---|

| 4-Bromo-6-methylpyridine-2-carbonitrile | 211.04 | 4-Br, 6-Me, 2-CN | Potential for coupling reactions, moderate lipophilicity |

| 2-Bromo-6-chloro-4-methylpyridine | 206.47 | 2-Br, 6-Cl, 4-Me | Dual halogenation, enhanced reactivity in coupling reactions |

| 5-Bromo-6-chloro-4-methylpyridine-3-carbonitrile | 218.48 | 5-Br, 6-Cl, 4-Me, 3-CN | Increased electron deficiency, potential for nucleophilic attack |

| 4-Bromo-6-methylpicolinic acid | 216.03 | 4-Br, 6-Me, 2-COOH | Enhanced water solubility, potential for esterification |

The comparison reveals that 4-Bromo-6-methylpyridine-2-carbonitrile possesses a unique combination of functional groups that distinguish it from other halogenated pyridines. The position of the nitrile group at C-2 would likely influence its reactivity differently compared to compounds with the nitrile at C-3, potentially affecting both chemical transformations and biological interactions.

Comparison with Other Nitrile-Containing Heterocycles

Table 2 compares 4-Bromo-6-methylpyridine-2-carbonitrile with other nitrile-containing heterocyclic compounds.

| Compound | Heterocyclic Core | Nitrile Position | Other Substituents | Potential Applications |

|---|---|---|---|---|

| 4-Bromo-6-methylpyridine-2-carbonitrile | Pyridine | 2-position | 4-Br, 6-Me | Pharmaceutical intermediates, ligands |

| Benzonitrile | Benzene | N/A | None | Solvents, pharmaceutical synthesis |

| 2-Cyanopyridine | Pyridine | 2-position | None | Catalysis, pharmaceutical synthesis |

| 2-Cyanopyrimidine | Pyrimidine | 2-position | None | Enhanced hydrogen bonding, pharmaceutical applications |

This comparison highlights the unique features of 4-Bromo-6-methylpyridine-2-carbonitrile, particularly its combination of halogenation and nitrile functionality within a pyridine scaffold. The presence of additional substituents distinguishes it from simpler nitrile-containing heterocycles and provides opportunities for further functionalization.

Future Research Directions

The multifunctional nature of 4-Bromo-6-methylpyridine-2-carbonitrile opens numerous avenues for future research. Investigation of its utility as a building block in diversity-oriented synthesis could lead to the discovery of novel bioactive compounds. Further exploration of its coordination chemistry, particularly with transition metals, might reveal interesting catalytic or material properties. Development of selective and efficient synthetic routes to access this compound and its derivatives would facilitate broader application in various fields.

Computational studies could provide insights into the electronic structure and reactivity patterns of 4-Bromo-6-methylpyridine-2-carbonitrile, guiding experimental work and potentially revealing unexpected applications. Structure-activity relationship studies, particularly focusing on antimicrobial activity, could identify promising derivatives for further development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume